Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H23O4N3 and a molecular weight of 321.37 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a nitrophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 3-methyl-4-nitroaniline with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it could interact with proteins and other biomolecules .
Comparison with Similar Compounds
Tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of the tert-butyl and nitrophenyl groups in this compound makes it distinct and valuable for specific research applications.
Properties
IUPAC Name |
tert-butyl 4-(3-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(5-6-14(12)19(21)22)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLXFWWETVERO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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